molecular formula C13H14N2O B1358867 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 400876-66-6

3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1358867
CAS No.: 400876-66-6
M. Wt: 214.26 g/mol
InChI Key: GTZJSXHDYKPNCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde is an organic compound belonging to the pyrazole family. Pyrazole derivatives are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties . This compound is characterized by a pyrazole ring substituted with methyl groups and a carbaldehyde group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Scientific Research Applications

3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications, including:

Mechanism of Action

Pyrazole compounds are a class of organic compounds that contain a five-membered aromatic ring with three carbon atoms and two nitrogen atoms. They are known for their diverse pharmacological effects .

Biochemical Analysis

Biochemical Properties

3,5-Dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as acetylcholinesterase, which hydrolyzes acetylcholine in the cholinergic nervous system . The interaction between this compound and acetylcholinesterase can inhibit the enzyme’s activity, leading to altered nerve impulse transmission. Additionally, this compound can form hydrogen bonds and dipole interactions with biological receptors, further influencing biochemical pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce oxidative stress by increasing the production of reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids . Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting cellular functions and metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the inhibition of enzyme activity, such as acetylcholinesterase, by binding to the enzyme’s active site and preventing substrate access . This compound can also interact with other biomolecules through hydrogen bonding and dipole interactions, altering their structure and function. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its biochemical activity . Additionally, prolonged exposure to this compound can result in cumulative effects on cellular processes, such as sustained oxidative stress and altered gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression without causing significant toxicity . At high doses, this compound can induce toxic effects, including oxidative stress, cellular damage, and impaired physiological functions . It is essential to determine the optimal dosage to balance the compound’s beneficial and adverse effects in animal studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . Additionally, this compound can influence metabolic pathways by modulating the activity of key enzymes involved in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to specific proteins, influencing its localization and accumulation within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Additionally, its localization to the mitochondria can influence cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 3-methylphenylhydrazine with 3,5-dimethyl-1H-pyrazole-4-carboxaldehyde under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethyl-1H-pyrazole-4-carbaldehyde: Lacks the 3-methylphenyl group but shares the pyrazole and carbaldehyde functionalities.

    3-methyl-1H-pyrazole-4-carbaldehyde: Lacks the 3,5-dimethyl substitution on the pyrazole ring.

    1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde: Lacks the 3,5-dimethyl substitution on the pyrazole ring.

Uniqueness

3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the 3-methylphenyl group and the 3,5-dimethyl substitution on the pyrazole ring. This combination of substituents enhances its pharmacological properties and makes it a valuable compound for research and development .

Properties

IUPAC Name

3,5-dimethyl-1-(3-methylphenyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-9-5-4-6-12(7-9)15-11(3)13(8-16)10(2)14-15/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZJSXHDYKPNCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(C(=N2)C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640926
Record name 3,5-Dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400876-66-6
Record name 3,5-Dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.